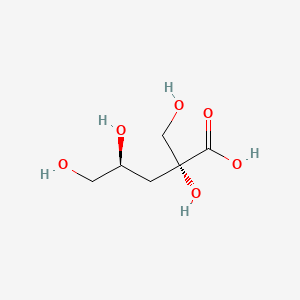
(2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Isosaccharinic acid: is a sugar acid derived from the alkaline degradation of cellulose. It is one of the primary degradation products formed when cellulose is exposed to high pH conditions, such as those found in cementitious environments. This compound is of particular interest due to its ability to form strong complexes with various metal ions, which has implications for the mobility of radionuclides in nuclear waste repositories .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Beta-D-Isosaccharinic acid is typically produced through the alkaline degradation of cellulose. The process involves treating cellulose with a strong base, such as sodium hydroxide, at elevated temperatures. This reaction breaks down the cellulose into smaller sugar acids, including (2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid acid .
Industrial Production Methods: : In an industrial setting, the production of this compound acid can be scaled up by using large reactors where cellulose is continuously fed and treated with sodium hydroxide. The reaction conditions are carefully controlled to optimize the yield of this compound acid while minimizing the formation of other by-products .
Analyse Chemischer Reaktionen
Types of Reactions: : Beta-D-Isosaccharinic acid undergoes several types of chemical reactions, including complexation, oxidation, and reduction. It is known to form stable complexes with metal ions such as calcium, uranium, and thorium .
Common Reagents and Conditions
Complexation: Beta-D-Isosaccharinic acid forms complexes with metal ions in neutral to alkaline conditions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed mechanisms and reagents for these reactions are less commonly studied.
Major Products: : The major products formed from the reactions of (2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid acid include various metal-isosaccharinate complexes. These complexes are of interest due to their stability and potential impact on the mobility of radionuclides .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which (2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid acid exerts its effects primarily involves its ability to form stable complexes with metal ions. The dominant binding motifs in these complexes are 5- and 6-membered rings involving the carboxylic group and the hydroxy groups of the acid . This complexation can significantly affect the solubility and mobility of metal ions, particularly in alkaline environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-D-Isosaccharinic acid: Another isomer of isosaccharinic acid, which is also formed during the alkaline degradation of cellulose.
Gluconic acid: A sugar acid that is often used as a structural and functional model for isosaccharinic acids.
Uniqueness: : Beta-D-Isosaccharinic acid is unique in its ability to form stable complexes with a wide range of metal ions, which makes it particularly relevant for studies related to nuclear waste management. Its structural configuration allows for specific binding interactions that are not observed with other similar compounds .
Eigenschaften
IUPAC Name |
(2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-4(9)1-6(12,3-8)5(10)11/h4,7-9,12H,1-3H2,(H,10,11)/t4-,6+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOVJIDEXZEOTB-UJURSFKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(CO)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)O)[C@@](CO)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/new.no-structure.jpg)
